molecular formula C17H18ClNO3 B2783909 2-chloro-N-(furan-2-ylmethyl)-N-(tetrahydro-2H-pyran-4-yl)benzamide CAS No. 1448033-93-9

2-chloro-N-(furan-2-ylmethyl)-N-(tetrahydro-2H-pyran-4-yl)benzamide

Cat. No. B2783909
M. Wt: 319.79
InChI Key: JJTKSAQSIPOTFL-UHFFFAOYSA-N
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Description

2-chloro-N-(furan-2-ylmethyl)-N-(tetrahydro-2H-pyran-4-yl)benzamide is a chemical compound that has gained attention in the scientific community due to its potential applications in drug discovery and development. This compound belongs to the class of benzamides, which are known for their diverse biological activities, including anti-tumor, anti-inflammatory, and anti-viral properties.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for the compound '2-chloro-N-(furan-2-ylmethyl)-N-(tetrahydro-2H-pyran-4-yl)benzamide' involves the reaction of 2-chlorobenzoyl chloride with furan-2-ylmethanol to form 2-chloro-N-(furan-2-ylmethyl)benzamide. This intermediate is then reacted with tetrahydro-2H-pyran-4-ol to form the final product.

Starting Materials
2-chlorobenzoyl chloride, furan-2-ylmethanol, tetrahydro-2H-pyran-4-ol

Reaction
Step 1: Reaction of 2-chlorobenzoyl chloride with furan-2-ylmethanol in the presence of a base such as triethylamine or pyridine to form 2-chloro-N-(furan-2-ylmethyl)benzamide., Step 2: Reaction of 2-chloro-N-(furan-2-ylmethyl)benzamide with tetrahydro-2H-pyran-4-ol in the presence of a base such as potassium carbonate or sodium hydride to form the final product, 2-chloro-N-(furan-2-ylmethyl)-N-(tetrahydro-2H-pyran-4-yl)benzamide.

Mechanism Of Action

The exact mechanism of action of 2-chloro-N-(furan-2-ylmethyl)-N-(tetrahydro-2H-pyran-4-yl)benzamide is not fully understood. However, it has been proposed that this compound may exert its anti-tumor activity by inhibiting the activity of certain enzymes involved in cell proliferation and survival. It has also been suggested that it may modulate the immune response and reduce inflammation by inhibiting the production of pro-inflammatory cytokines.

Biochemical And Physiological Effects

In addition to its anti-tumor and anti-inflammatory properties, 2-chloro-N-(furan-2-ylmethyl)-N-(tetrahydro-2H-pyran-4-yl)benzamide has been shown to have other biochemical and physiological effects. For example, it has been found to inhibit the activity of certain enzymes involved in lipid metabolism, which may have implications for the treatment of metabolic disorders such as obesity and diabetes. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Advantages And Limitations For Lab Experiments

One advantage of using 2-chloro-N-(furan-2-ylmethyl)-N-(tetrahydro-2H-pyran-4-yl)benzamide in lab experiments is its diverse biological activities, which make it a promising candidate for drug discovery and development. Additionally, its synthesis method is relatively simple and can be performed using commercially available reagents. However, one limitation is that its mechanism of action is not fully understood, which may make it challenging to optimize its therapeutic potential.

Future Directions

There are several future directions for research on 2-chloro-N-(furan-2-ylmethyl)-N-(tetrahydro-2H-pyran-4-yl)benzamide. One area of interest is its potential as a therapeutic agent in cancer treatment. Further studies are needed to elucidate its mechanism of action and optimize its anti-tumor activity. Another area of research is its potential as a treatment for metabolic disorders such as obesity and diabetes. Additionally, it may be worthwhile to investigate its neuroprotective effects further and explore its potential as a treatment for neurodegenerative diseases.

Scientific Research Applications

2-chloro-N-(furan-2-ylmethyl)-N-(tetrahydro-2H-pyran-4-yl)benzamide has been studied for its potential as a therapeutic agent in various diseases. For example, it has been shown to have anti-tumor activity against several cancer cell lines, including breast, lung, and colon cancer. It has also been investigated for its anti-inflammatory properties and has been found to reduce inflammation in animal models of arthritis and colitis. Additionally, this compound has been studied as a potential anti-viral agent against influenza A virus.

properties

IUPAC Name

2-chloro-N-(furan-2-ylmethyl)-N-(oxan-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO3/c18-16-6-2-1-5-15(16)17(20)19(12-14-4-3-9-22-14)13-7-10-21-11-8-13/h1-6,9,13H,7-8,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJTKSAQSIPOTFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1N(CC2=CC=CO2)C(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(furan-2-ylmethyl)-N-(tetrahydro-2H-pyran-4-yl)benzamide

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